2-Nitro-5-(piperidin-1-yl)pyridine
Overview
Description
2-Nitro-5-(piperidin-1-yl)pyridine is an organic compound that features a nitro group at the second position and a piperidinyl group at the fifth position of a pyridine ring
Scientific Research Applications
2-Nitro-5-(piperidin-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system due to the presence of the piperidine moiety.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Future Directions
Piperidines, including 2-Nitro-5-(piperidin-1-yl)pyridine, are a significant focus of current research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions may include further exploration of the synthesis, functionalization, and pharmacological application of piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine typically involves the nitration of 5-(piperidin-1-yl)pyridine. One common method is as follows:
Nitration Reaction: 5-(piperidin-1-yl)pyridine is treated with a nitrating agent such as nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction is usually carried out at a controlled temperature to avoid over-nitration and to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl₂).
Substitution: The nitro group can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like alkoxides or amines.
Oxidation: Although less common, the piperidinyl group can be oxidized under strong oxidative conditions to form N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH₃) in methanol, or ammonia (NH₃) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Reduction: 2-Amino-5-(piperidin-1-yl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: N-oxides or other oxidized derivatives of the piperidinyl group.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(piperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its nitro and piperidinyl groups. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-5-(morpholin-4-yl)pyridine: Similar structure but with a morpholine ring instead of a piperidine ring.
2-Nitro-5-(pyrrolidin-1-yl)pyridine: Contains a pyrrolidine ring instead of a piperidine ring.
2-Nitro-5-(piperazin-1-yl)pyridine: Features a piperazine ring instead of a piperidine ring.
Uniqueness
2-Nitro-5-(piperidin-1-yl)pyridine is unique due to the specific electronic and steric properties imparted by the piperidine ring. This can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-nitro-5-piperidin-1-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-5-4-9(8-11-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBNHAYIHYUOHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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